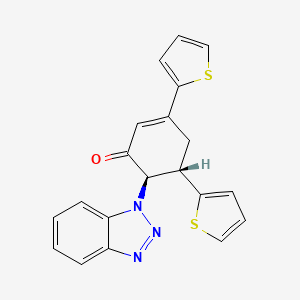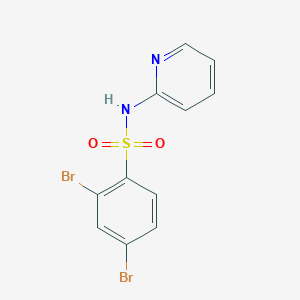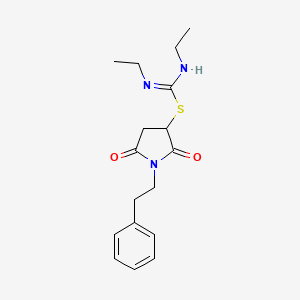
(5S,6R)-6-(1H-benzotriazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety and two thiophene rings attached to a cyclohexene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the cyclohexene core and introduce the benzotriazole and thiophene groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclohexene core or the benzotriazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzotriazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to partially or fully saturated derivatives.
Scientific Research Applications
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the thiophene rings can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways or enhance the material properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole moieties but different substituents.
Thiophene derivatives: Compounds with thiophene rings attached to different cores.
Cyclohexene derivatives: Compounds with modified cyclohexene cores and various substituents.
Uniqueness
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is unique due to the combination of benzotriazole and thiophene rings attached to a cyclohexene core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3OS2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5S,6R)-6-(benzotriazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H15N3OS2/c24-17-12-13(18-7-3-9-25-18)11-14(19-8-4-10-26-19)20(17)23-16-6-2-1-5-15(16)21-22-23/h1-10,12,14,20H,11H2/t14-,20-/m1/s1 |
InChI Key |
SEWNZRWNLRKDFC-JLTOFOAXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11537843.png)
![1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11537848.png)
![2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537853.png)
![4,4'-[(4-nitrophenyl)methanediyl]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11537859.png)
![4-bromo-2-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537863.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11537883.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)


![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

